molecular formula C15H18ClN3O2S2 B2507736 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole CAS No. 1105208-56-7

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

Cat. No.: B2507736
CAS No.: 1105208-56-7
M. Wt: 371.9
InChI Key: ULKCBMSDRZMGRJ-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an ethyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The thiadiazole ring is formed through cyclization reactions involving appropriate precursors such as thiosemicarbazides and ethylating agents. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in neutral or alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chlorophenyl)sulfonyl)piperidine: Similar structure but lacks the thiadiazole ring.

    5-Ethyl-1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the piperidine and sulfonyl groups.

    4-Chlorophenylsulfonyl derivatives: Various compounds with the 4-chlorophenylsulfonyl group attached to different scaffolds.

Uniqueness

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is unique due to the combination of the piperidine ring, sulfonyl group, and thiadiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S2/c1-2-14-17-18-15(22-14)11-7-9-19(10-8-11)23(20,21)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKCBMSDRZMGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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